3-Nitroisonicotinoyl chloride
Overview
Description
3-Nitroisonicotinoyl chloride is a chemical compound with the molecular formula C6H3ClN2O3. It belongs to the class of nitroaromatic compounds and is characterized by the presence of a nitro group (-NO2) and an acyl chloride group (-COCl) attached to a pyridine ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitroisonicotinoyl chloride can be synthesized through several synthetic routes. One common method involves the nitration of isonicotinic acid, followed by the conversion of the resulting 3-nitroisonicotinic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Nitroisonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Hydrogen Gas (H2) and Catalysts: Used for the reduction of nitro groups.
Nucleophiles (Amines, Alcohols, Thiols): Used for substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-Nitroisonicotinoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitroisonicotinoyl chloride involves its reactivity towards nucleophiles due to the presence of the acyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of amides, esters, and thioesters. The nitro group can also participate in redox reactions, further expanding its chemical versatility .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoyl Chloride: Similar structure but with a benzene ring instead of a pyridine ring.
4-Nitroisonicotinoyl Chloride: Similar structure but with the nitro group in the para position.
3-Chloroisonicotinoyl Chloride: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-Nitroisonicotinoyl chloride is unique due to the combination of its nitro and acyl chloride functional groups attached to a pyridine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-nitropyridine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6(10)4-1-2-8-3-5(4)9(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHNRMDIMXFDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664739 | |
Record name | 3-Nitropyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59290-83-4 | |
Record name | 3-Nitropyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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